1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C15H13N3. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields such as corrosion inhibition, photostabilization, and as a ligand in coordination chemistry .
Preparation Methods
The synthesis of 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used as a corrosion inhibitor in metal protection and as a photostabilizer in polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activities. It also interacts with cellular proteins, affecting various signaling pathways and leading to its biological effects .
Comparison with Similar Compounds
1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler compound with similar corrosion inhibition properties but lacking the phenylprop-2-en-1-yl group.
2-Phenylbenzotriazole: Another derivative with a phenyl group attached to the benzotriazole ring, used in similar applications but with different reactivity.
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazole: A structurally related compound with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzotriazole derivatives .
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-13(8-3-1)9-6-12-18-15-11-5-4-10-14(15)16-17-18/h1-11H,12H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCHTMCPBJSDQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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